Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate
Overview
Description
Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate is an organic compound with the molecular formula C13H10ClNO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorobenzamido group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate typically involves the reaction of 2-chlorobenzoic acid with thiophene-2-carboxylic acid, followed by esterification and amidation reactions. The general synthetic route can be summarized as follows:
Formation of 2-chlorobenzoyl chloride: 2-chlorobenzoic acid is reacted with thionyl chloride (SOCl2) to form 2-chlorobenzoyl chloride.
Amidation: The 2-chlorobenzoyl chloride is then reacted with thiophene-2-carboxamide in the presence of a base such as triethylamine to form the amide intermediate.
Esterification: The amide intermediate is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chlorobenzamido group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamido-thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chlorobenzamido group may facilitate binding to proteins or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of target proteins and influence cellular processes.
Comparison with Similar Compounds
Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(2-bromobenzamido)thiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Methyl 3-(2-fluorobenzamido)thiophene-2-carboxylate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
Methyl 3-(2-methylbenzamido)thiophene-2-carboxylate: Features a methyl group, which can impact its steric and hydrophobic interactions.
Properties
IUPAC Name |
methyl 3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYISYMVMSRBCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200059 | |
Record name | Methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478080-02-3 | |
Record name | Methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478080-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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